2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid
Overview
Description
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid acts as a linker in PROTACs. It connects the E3 ligase recruiting moiety to the target protein binding moiety. The rigidity of the linker can impact the 3D orientation of the PROTAC and thus the formation of the ternary complex, which is crucial for the degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific target protein and E3 ligase that the PROTAC is designed to interact with. By causing the degradation of the target protein, the compound can influence any biochemical pathways in which the target protein is involved .
Result of Action
The molecular and cellular effects of this compound are determined by the specific target protein that the PROTAC is designed to degrade. By causing the degradation of the target protein, the compound can influence the cellular processes in which the target protein is involved .
Biochemical Analysis
Biochemical Properties
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of specific genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This compound may also inhibit or activate enzymes by interacting with their active sites. Furthermore, it can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular processes .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJMMJOCIYELSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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